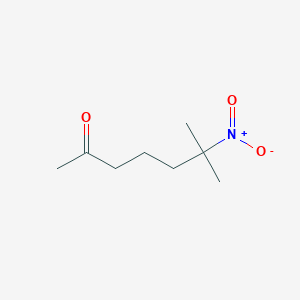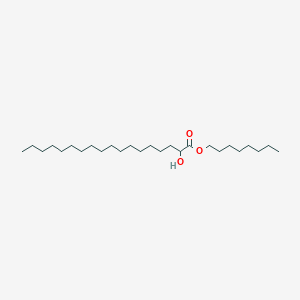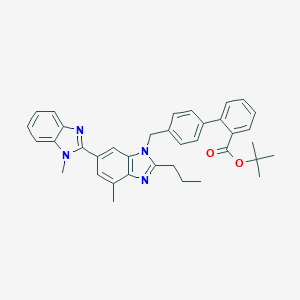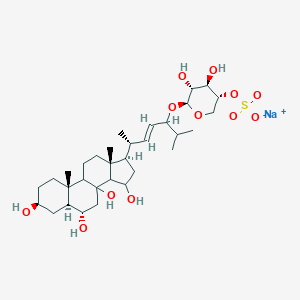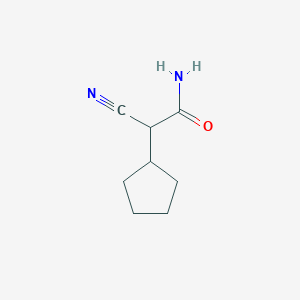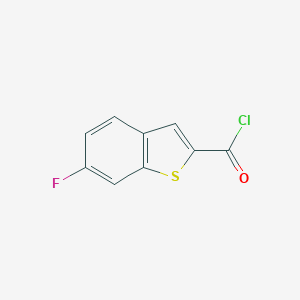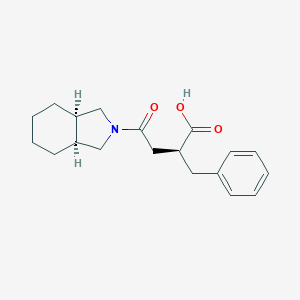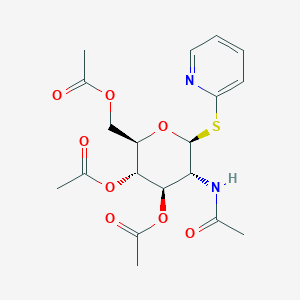![molecular formula C21H26N2O2 B115735 [3-(4-methylpiperazin-1-yl)-1-phenylpropyl] benzoate CAS No. 149848-03-3](/img/structure/B115735.png)
[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] benzoate is a complex organic compound with a unique structure that includes multiple bonds, aromatic rings, and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-methylpiperazin-1-yl)-1-phenylpropyl] benzoate typically involves the esterification of 4-Methyl-alpha-phenyl-1-piperazinepropanol with benzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of [3-(4-methylpiperazin-1-yl)-1-phenylpropyl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active 4-Methyl-alpha-phenyl-1-piperazinepropanol, which may interact with biological pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-alpha-phenyl-1-piperazinepropanol acetate (ester)
- 4-Methyl-alpha-phenyl-1-piperazinepropanol butyrate (ester)
Uniqueness
[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] benzoate is unique due to its specific ester group, which influences its reactivity and interactions. The benzoate ester group provides distinct chemical properties compared to other esters, affecting its solubility, stability, and biological activity.
Eigenschaften
CAS-Nummer |
149848-03-3 |
|---|---|
Molekularformel |
C21H26N2O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] benzoate |
InChI |
InChI=1S/C21H26N2O2/c1-22-14-16-23(17-15-22)13-12-20(18-8-4-2-5-9-18)25-21(24)19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3 |
InChI-Schlüssel |
KAAQYRJCYGRFDW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CN1CCN(CC1)CCC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Synonyme |
[3-(4-methylpiperazin-1-yl)-1-phenyl-propyl] benzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B115655.png)
